![molecular formula C8H3BrF3NS B2370796 2-Bromo-5-(trifluoromethyl)benzo[d]thiazole CAS No. 1188047-34-8](/img/structure/B2370796.png)

2-Bromo-5-(trifluoromethyl)benzo[d]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-5-(trifluoromethyl)benzo[d]thiazole is a chemical compound with the molecular formula C4HBrF3NS . It is a liquid at room temperature .

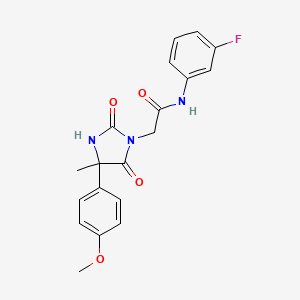

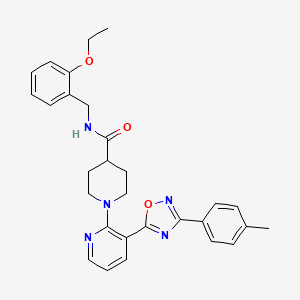

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(trifluoromethyl)benzo[d]thiazole consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound has a molecular weight of 232.02 .Physical And Chemical Properties Analysis

2-Bromo-5-(trifluoromethyl)benzo[d]thiazole is a liquid at room temperature . It has a molecular weight of 232.02 . The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Aplicaciones Científicas De Investigación

- Antitumor Activity : Researchers have explored the antitumor potential of 2-Bromo-5-(trifluoromethyl)benzo[d]thiazole. Its structural features may contribute to inhibiting tumor growth or metastasis .

- Neuroprotective Properties : Investigations suggest that this compound could have neuroprotective effects, making it a candidate for drug development in neurodegenerative diseases .

- Organic Semiconductors : The thiazole ring in this compound can serve as a building block for organic semiconductors. Researchers have studied its electronic properties and potential applications in organic field-effect transistors (OFETs) and solar cells .

- Quorum Sensing Inhibitors : Quorum sensing plays a crucial role in bacterial communication and virulence. Scientists have investigated 2-Bromo-5-(trifluoromethyl)benzo[d]thiazole derivatives as potential quorum sensing inhibitors, aiming to disrupt bacterial communication and control infections .

- Fungicides and Herbicides : The trifluoromethyl group and thiazole moiety make this compound interesting for designing fungicides and herbicides. Researchers explore its efficacy against plant pathogens and weeds .

- Sensor Platforms : The unique properties of 2-Bromo-5-(trifluoromethyl)benzo[d]thiazole could be harnessed for sensor development. Researchers investigate its use in electrochemical or optical sensors for detecting specific analytes .

- Polymer Modification : Incorporating this compound into polymer matrices may enhance material properties. Researchers explore its impact on mechanical strength, thermal stability, or other characteristics .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Chemical Biology and Quorum Sensing Inhibition

Agrochemicals and Pesticides

Analytical Chemistry and Sensors

Materials Science and Polymer Chemistry

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is part of a unique collection of chemicals provided to early discovery researchers , and its specific targets are still under investigation.

Mode of Action

It is known that benzo[d]thiazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

It’s worth noting that benzo[d]thiazole derivatives have been studied for their potential role in inhibiting quorum sensing pathways in bacteria , which are crucial for bacterial communication and coordination of group behaviors.

Propiedades

IUPAC Name |

2-bromo-5-(trifluoromethyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NS/c9-7-13-5-3-4(8(10,11)12)1-2-6(5)14-7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXDKCYJYDOKIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(trifluoromethyl)benzo[d]thiazole | |

CAS RN |

1188047-34-8 |

Source

|

| Record name | 2-bromo-5-(trifluoromethyl)-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370716.png)

![3-(4-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2370720.png)

![5-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2370721.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2370723.png)

![Ethyl 5-(3,4-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2370725.png)

![3-butoxy-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2370731.png)

![11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B2370732.png)

![(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B2370733.png)